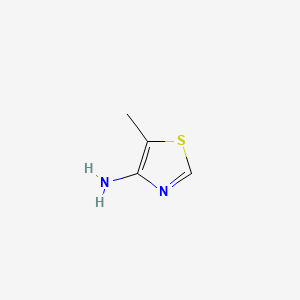

5-méthyl-1,3-thiazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-1,3-thiazol-4-amine is a heterocyclic organic compound with the molecular formula C4H6N2S It features a five-membered ring containing both sulfur and nitrogen atoms, which are integral to its chemical properties and reactivity

Applications De Recherche Scientifique

5-methyl-1,3-thiazol-4-amine has a wide range of applications in scientific research:

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

5-Methyl-1,3-thiazol-4-amine, due to its thiazole core, may interact with various enzymes, proteins, and other biomolecules. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution , potentially influencing various biochemical reactions.

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that 5-Methyl-1,3-thiazol-4-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1,3-thiazol-4-amine typically involves the condensation of appropriate thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones under mild conditions . Another approach includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction .

Industrial Production Methods: Industrial production of 5-methyl-1,3-thiazol-4-amine often employs scalable and efficient synthetic protocols. These methods focus on optimizing yield, purity, and selectivity while minimizing environmental impact. Techniques such as green chemistry and nano-catalysis are increasingly used to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-methyl-1,3-thiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are used for oxidation reactions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Comparaison Avec Des Composés Similaires

Thiazole: A parent compound with a similar five-membered ring structure containing sulfur and nitrogen.

Thiazolidine: Another related compound with a saturated five-membered ring.

2-Aminothiazole: A derivative with significant biological activities.

Uniqueness: 5-methyl-1,3-thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the C-5 position and amino group at the C-4 position differentiate it from other thiazole derivatives, making it a valuable compound for targeted research and applications .

Activité Biologique

5-Methyl-1,3-thiazol-4-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

5-Methyl-1,3-thiazol-4-amine has the molecular formula C4H6N2S and features a thiazole ring with a methyl group at position 5 and an amino group at position 4. This unique substitution pattern contributes to its biological properties and reactivity. The thiazole core is known for its planar structure and aromaticity, which allows for interactions with various biological targets, including enzymes and proteins.

The biological activity of 5-methyl-1,3-thiazol-4-amine is largely attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : Compounds derived from thiazole structures often exhibit enzyme inhibitory properties by binding to active or allosteric sites on target enzymes.

- Cytotoxic Activity : Thiazole derivatives have shown cytotoxic effects against various human tumor cell lines by inducing apoptosis through mechanisms such as DNA intercalation and topoisomerase inhibition .

Antimicrobial Activity

Research indicates that 5-methyl-1,3-thiazol-4-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism involves the disruption of bacterial enzyme functions critical for survival under stress conditions.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives of 5-methyl-1,3-thiazol-4-amine have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The reported IC50 values indicate effective growth inhibition:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Methyl-1,3-thiazol-4-amine | MCF-7 | 10.10 |

| 5-Methyl-1,3-thiazol-4-amine | HepG2 | 9.60 |

These results suggest that modifications to the thiazole structure can enhance anticancer activity significantly .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the amino group in 5-methyl-1,3-thiazol-4-amine may play a role in modulating inflammatory pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the cytotoxic effects of various thiazole derivatives found that those with specific substitutions exhibited enhanced activity against cancer cell lines. The study emphasized structure-activity relationships (SAR) that guide the design of more potent compounds .

- Molecular Docking Studies : Computational studies using molecular docking have shown that 5-methyl-1,3-thiazol-4-amine can effectively bind to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .

- Synergistic Effects : Research has suggested that combining 5-methyl-1,3-thiazol-4-amine with other therapeutic agents may lead to synergistic effects, enhancing overall efficacy while potentially reducing toxicity .

Propriétés

IUPAC Name |

5-methyl-1,3-thiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)6-2-7-3/h2H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMHLVXRXDAVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.